2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide
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Overview
Description
2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a fluorobenzene sulfonyl group and a nitrophenyl acetamide group, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide group can undergo hydrolysis in acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or dimethylformamide (DMF)
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures
Major Products
Reduction: 2-(4-fluorobenzenesulfonyl)-N-(3-aminophenyl)acetamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4-fluorobenzenesulfonic acid and 3-nitroaniline
Scientific Research Applications
2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target proteins. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorobenzenesulfonyl)-N-(3-aminophenyl)acetamide
- 2-(4-fluorobenzenesulfonyl)-N-(3-methylphenyl)acetamide
- 2-(4-chlorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide
Uniqueness
2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide stands out due to the presence of both a fluorobenzene sulfonyl group and a nitrophenyl acetamide group. This unique combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O5S/c15-10-4-6-13(7-5-10)23(21,22)9-14(18)16-11-2-1-3-12(8-11)17(19)20/h1-8H,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXKLPBUZUIRAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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